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Theoretical Background and Significance

The ionization of a molecule can create a coherent superposition of electronic states, leading to ultrafast
electron dynamics known as charge migration [1] [2]. This process is driven purely by electron correlation
and can initiate changes in electron density across the molecular structure on attosecond to femtosecond

timescales.

But-3-ynal has been identified as a prime candidate for observing long-lasting electronic coherence.
Surprisingly, theoretical studies suggest that extending the carbon skeleton in molecules like But-3-ynal
can slow down decoherence and prolong charge migration, counter to the intuition that larger, more flexible
molecules induce faster decoherence [2]. Controlling this motion is a key goal of attochemistry, with the
potential to steer chemical reactivity by manipulating electron dynamics before nuclear motion dampens the

process [3].

Computational Protocols

The following protocol outlines the use of the Thawed Gaussian Approximation (TGA), an efficient ab

initio semiclassical method, for simulating coupled electron-nuclear dynamics in But-3-ynal after ionization

[2] [4].
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Objective: To simulate the ultrafast charge migration in cationic But-3-ynal and quantify the decoherence

time induced by nuclear motion.

Workflow Overview: The typical workflow for these simulations involves several key stages, from initial

setup to final analysis, as illustrated below.

(1. Geometry OptimizatiorD

(2. Electronic Structura

Click to download full resolution via product page
Detailed Methodology:

e System Preparation and Electronic Structure

o Geometry Optimization: Obtain the equilibrium geometry of neutral But-3-ynal in its electronic
ground state using Density Functional Theory (DFT). The PBE functional is commonly used [3].

o lonization Spectrum Calculation: Compute the cationic eigenstates of But-3-ynal using high-
level ab initio methods like the nD-ADC(3) (Algebraic Diagrammatic Construction to third
order) or EOM-CC-IP (Equation-of-Motion Coupled-Cluster for lonization Potentials) schemes
[4]. This identifies the presence of a hole-mixing structure involving the Highest Occupied
Molecular Orbital (HOMO), which is crucial for initiating correlation-driven charge migration [3].
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¢ Initial Condition: Sudden Ionization

o Model the ionization event using the sudden approximation. At time t=0, an electron is
instantaneously removed from the HOMO of the neutral molecule at its ground-state geometry.

o This projects the neutral system onto a coherent superposition of cationic states (I and J),
forming the initial electronic wave packet. The initial nuclear wavefunction is a Gaussian
wavepacket on each cationic potential energy surface (PES) [2] [4].

¢ Dynamics Propagation

o Electronic Propagation: Use Real-Time Time-Dependent Density Functional Theory (RT-
TDDFT) to propagate the electronic wave packet in real time. Correct the self-interaction error
to properly describe ionization potentials [3].

o Nuclear Propagation: Propagate the nuclear wavepacket on each cationic PES using the
TGA. The TGA evolves a Gaussian wavepacket by integrating the equations of motion for its
parameters (position, momentum, width, phase), using on-the-fly calculations of potential
energies, gradients, and Hessians [2] [4].

o Simulation Parameters:

= Software: Codes like octopus are suitable for RT-TDDFT in real space [3].

» Grid: Use a spherical grid with a radius of 12 A and a spacing of 0.18 A.

= Time Step: 1.3 attoseconds is appropriate to resolve electron dynamics [3].

= Absorbing Boundaries: Implement boundaries (e.g., 2 A thick) to prevent unphysical
reflections of ejected electrons [3].

e Data Analysis

o Hole Density: Compute the time-dependent hole density, p_h(r,t), to visualize the migration
of the electron hole across the molecular structure [4].

o Electronic Coherence: Monitor the electronic coherence between states I and Jas C IJ(t)
= |<x_I(t)]|x J(t)>|, where x are the nuclear wavepackets. The decay of C IJ(t)
measures the loss of coherence due to nuclear motion [2].

o Quantitative Metrics: Extract the decoherence time and the frequency of charge migration

oscillations from the simulations.

Experimental Validation Protocols

While the above is computational, these dynamics can be probed experimentally. The following protocol

outlines a proposed experimental scheme for observing charge migration in But-3-ynal [3].
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Objective: To trigger and observe correlation-driven charge migration in But-3-ynal using an X-ray Free-

Electron Laser (XFEL).
Detailed Methodology:

e Sample Preparation: Isolate But-3-ynal in a molecular beam under high vacuum conditions to

minimize interactions with other molecules.

e Triggering Dynamics with IR Pulse:

o Use an intense, few-femtosecond Infrared (IR) laser pulse (e.g., at 800 nm) to ionize the
molecule via multi-photon excitation.

o This method is selective, primarily populating cationic states derived from the outermost
molecular orbitals (like the HOMO), which is essential for cleanly initiating the desired coherent
superposition [3].

e Probing with X-ray Pulse:

o After a variable time delay, probe the system with a femtosecond or attosecond X-ray pulse
from an XFEL.

o Utilize X-ray Transient Absorption Spectroscopy or photoelectron spectroscopy. The
core-to-valence transitions in X-ray absorption are element-specific, allowing the tracking of the
evolving charge density at specific atomic sites within the molecule [2] [3].

e Data Interpretation:

o The time-dependent absorption signal or photoelectron kinetic energy will oscillate with the
period of the charge migration.

o Compare the experimental results with theoretical predictions from the semiclassical
simulations to validate the model and interpret the observed dynamics.

Key Parameters and Data

The following table summarizes critical data and expected outcomes from theoretical and experimental

studies of But-3-ynal.
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Parameter/Aspect

Description/Value

Significance

Molecular Formula

Key Structural
Feature

lonization Method

Probing Technique

Primary Observable

Expected Coherence

Time

Decoherence
Mechanism

CaH40[5]

Terminal alkyne and aldehyde group

(C#CCC=0) [5]

IR multi-photon ionization [3]

X-ray Transient Absorption [2] [3]

Oscillations in hole density

Up to ~10 fs [4]

Coupling to specific vibrational modes

(e.g., CO stretch) [2]

Identifies the chemical system
under study.

Creates the electronic structure
necessary for hole-mixing.

Selectively populates the HOMO-
derived superposition.

Tracks charge dynamics with
element-specificity.

Direct signature of charge
migration.

Indicates a relatively long-lived
electronic coherence.

Explains how nuclear motion
damps electron dynamics.

Troubleshooting and Technical Considerations

¢ Rapid Decoherence: If coherence decays too quickly in simulations, verify the quality of the cationic

PESs. Using a higher level of theory (e.g., EOM-CC-IP) for the initial electronic structure calculation

can be critical [4].

¢ Selectivity of Trigger: An XUV pump pulse may populate too many cationic states, creating a
complex, uninterpretable signal. The IR multi-photon trigger is preferred for its selectivity [3].

¢ Functional Dependence: In RT-TDDFT, results can depend on the exchange-correlation functional.
Testing different functionals and comparing with high-level ab initio benchmarks is recommended [3].

Discussion for Researchers

The study of But-3-ynal provides a template for investigating charge migration in other molecular systems.

The counter-intuitive finding that increased molecular size and flexibility can prolong coherence in a
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series of propynal analogs offers a new design principle for molecules tailored for attochemistry applications
[2]. Furthermore, the combination of selective IR triggering and X-ray probing presents a promising pathway
for the first unambiguous experimental observation of correlation-driven charge migration, a pivotal goal in

attosecond science [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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